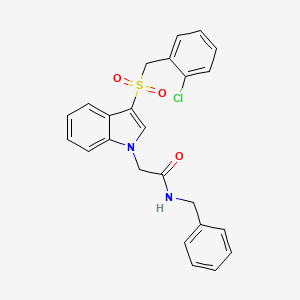

![molecular formula C15H19N7 B2752495 N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334374-03-6](/img/structure/B2752495.png)

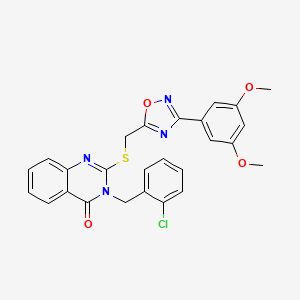

N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Therapeutic Potential in Tropical Diseases

- Leishmaniasis and Chagas Disease : Compounds related to N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine have shown potential against tropical diseases like leishmaniasis and Chagas disease. Their similarity to purines gives them bioactivity, which is explored for therapeutic uses, including antiparasitic properties (Salas et al., 2017).

Synthesis and Chemical Properties

- Metal-Free Synthesis : The synthesis of biologically important triazolo[1,5-a]pyrimidines, a related group, has been achieved through metal-free oxidative N-N bond formation, showcasing a novel strategy for constructing these compounds (Zheng et al., 2014).

- Three-Component Cyclocondensation : A study details using 3-aminotriazole and various aldehydes in a condensation process to synthesize novel triazolo[1,5-a]pyrimidine scaffolds. This highlights the versatile synthesis methods for such compounds (Karami et al., 2020).

Potential in Antiviral and Antifungal Applications

- Influenza Virus Inhibition : Some derivatives of triazolo[1,5-a]pyrimidine have been identified with the potential to inhibit influenza virus RNA polymerase, suggesting their use in antiviral therapies (Massari et al., 2017).

- Antibacterial Activity : A novel pyrimidine derivative containing the triazolo[1,5-a]pyrimidine ring has demonstrated antibacterial activity against various microbial strains, indicating its potential in treating bacterial infections (Lahmidi et al., 2019).

Cardiovascular Applications

- Cardiac Inotropic Activity : Research on 5,7-dialkyl-s-triazolo[1,5-a]pyrimidines has shown significant inotropic activity with little effect on heart rate in animal models, suggesting potential in developing cardiovascular agents (Okabe et al., 1984).

Mechanism of Action

Target of Action

It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . Therefore, it’s plausible that this compound may target certain proteins or enzymes involved in gastric cancer pathways.

Mode of Action

It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives exhibit anti-proliferative effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, a common strategy in cancer therapeutics.

Result of Action

It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives exhibit anti-proliferative effects , suggesting that this compound may inhibit cell proliferation, leading to a decrease in tumor growth.

Future Directions

The future of pyrimidine research is promising, with many novel pyrimidine derivatives being designed and developed for their therapeutic potentials . These compounds are valuable for medical applications and are expected to continue to play a significant role in the development of new therapeutic agents .

properties

IUPAC Name |

5-N-butan-2-yl-7-N-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7/c1-4-10(3)16-15-18-13(12-14(19-15)21-22-20-12)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H3,16,17,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXRMEXXWIDWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)

![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)

![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)